4-(Oxane-4-carbonylamino)piperidine-1-carboxamide
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Overview
Description
4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with oxane-4-carbonyl chloride to form 4-(oxane-4-carbonyl)piperidine-1-carboxylic acid, which is then converted to the corresponding amide using ammonia and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting amide is then treated with acetic anhydride and a base such as triethylamine to form the final product.
Starting Materials
Piperidine-1-carboxylic acid, Oxane-4-carbonyl chloride, Ammonia, N,N'-dicyclohexylcarbodiimide (DCC), Acetic anhydride, Triethylamine
Reaction
Step 1: Reaction of piperidine-1-carboxylic acid with oxane-4-carbonyl chloride in the presence of a base such as triethylamine to form 4-(oxane-4-carbonyl)piperidine-1-carboxylic acid., Step 2: Conversion of 4-(oxane-4-carbonyl)piperidine-1-carboxylic acid to the corresponding amide using ammonia and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)., Step 3: Treatment of the resulting amide with acetic anhydride and a base such as triethylamine to form 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide.
Scientific Research Applications
4-(Oxane-4-carbonylamino)piperidine-1-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit antitumor activity and has been investigated as a potential anticancer agent. Additionally, it has been studied for its potential as a building block in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Studies have shown that 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide in lab experiments is its potential as a building block in the synthesis of other compounds. Additionally, its antitumor activity makes it a promising candidate for further investigation as a potential anticancer agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research could be conducted on the potential applications of this compound in other fields such as organic synthesis and drug discovery.
properties
IUPAC Name |
4-(oxane-4-carbonylamino)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWPBCRNRJOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxane-4-carbonylamino)piperidine-1-carboxamide |
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